Acépromazine-d6 maléate

Vue d'ensemble

Description

Le maléate d'acépromazine est un antipsychotique dérivé de la phénothiazine principalement utilisé en médecine vétérinaire. Initialement développé pour une utilisation humaine dans les années 1950, il est maintenant principalement utilisé comme sédatif et antiémétique chez les animaux, en particulier les chiens, les chats et les chevaux . Le composé est connu pour sa capacité à calmer les animaux anxieux et à réduire les décès liés à l'anesthésie chez les chevaux .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Acepromazine-d6 Maleate primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1-receptors), alpha1/alpha2-receptors , and muscarinic (cholinergic) M1/M2-receptors . These receptors play a crucial role in mood regulation, behavior, and various physiological processes.

Mode of Action

Acepromazine-d6 Maleate acts as an antagonist (blocking agent) on its targets, leading to various effects :

- Muscarinic (cholinergic) M1/M2-receptors : Blocking these receptors causes anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes, and loss of memory .

Biochemical Pathways

The biochemical pathways affected by Acepromazine-d6 Maleate are primarily those involving dopamine, serotonin, histamine, and acetylcholine neurotransmission . The downstream effects of blocking these pathways include sedation, antiemesis, and a reduction in spontaneous activity .

Pharmacokinetics

The pharmacokinetics of Acepromazine-d6 Maleate involve several key processes that determine how the drug is absorbed, distributed, metabolized, and eliminated from the body . .

Result of Action

The molecular and cellular effects of Acepromazine-d6 Maleate’s action include a depressant effect on the central nervous system, causing sedation, muscular relaxation, and a reduction in spontaneous activity . It acts rapidly, exerting a prompt and pronounced calming effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acepromazine-d6 Maleate. It’s worth noting that the drug’s effects can vary significantly based on the specific animal, its condition, and other individual factors .

Analyse Biochimique

Biochemical Properties

Acepromazine-d6 Maleate interacts with various biomolecules, including enzymes and proteins. It acts as an antagonist on different post-synaptic receptors, including dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .

Cellular Effects

Acepromazine-d6 Maleate has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with different receptors, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Acepromazine-d6 Maleate involves its antagonistic action on different post-synaptic receptors. It binds to these receptors, inhibiting or activating enzymes, and causing changes in gene expression .

Dosage Effects in Animal Models

The effects of Acepromazine-d6 Maleate vary with different dosages in animal models. For instance, it is used as a tranquilizer and antiemetic in animals, with the dosage requirement decreasing as the weight of the animal increases .

Méthodes De Préparation

Le maléate d'acépromazine est synthétisé par une série de réactions chimiques impliquant des dérivés de la phénothiazine. La préparation pharmaceutique standard implique la réaction de la 10-[3-(diméthylamino)propyl]phénothiazine-2-yl méthylcétone avec l'acide maléique pour former le sel maléate . Le processus nécessite un contrôle minutieux des conditions réactionnelles, y compris la température et le pH, pour garantir une pureté et un rendement élevés. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle dans des environnements contrôlés pour maintenir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Le maléate d'acépromazine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour produire de l'hydroxyéthylpromazine sulfoxyde, son principal métabolite.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le maléate d'acépromazine peut subir des réactions de substitution, en particulier impliquant son groupe diméthylamino.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent l'hydroxyéthylpromazine sulfoxyde et d'autres dérivés de la phénothiazine .

Applications de la recherche scientifique

Le maléate d'acépromazine a un large éventail d'applications de recherche scientifique :

Médecine : En médecine vétérinaire, le maléate d'acépromazine est utilisé comme sédatif et antiémétique.

Mécanisme d'action

Le maléate d'acépromazine exerce ses effets en agissant comme un antagoniste sur divers récepteurs postsynaptiques. Il bloque principalement les récepteurs dopaminergiques (sous-types D1, D2, D3 et D4), ce qui explique ses propriétés antipsychotiques . De plus, il antagonise les récepteurs sérotoninergiques (5-HT1 et 5-HT2), les récepteurs histaminergiques (H1), les récepteurs alpha-adrénergiques (alpha1 et alpha2) et les récepteurs muscariniques de l'acétylcholine (M1 et M2) . Ces interactions se traduisent par une variété d'effets, notamment la sédation, l'antiémèse et l'hypotension .

Comparaison Avec Des Composés Similaires

Le maléate d'acépromazine est similaire à d'autres dérivés de la phénothiazine, tels que la chlorpromazine et la promazine . Il est unique en son profil spécifique de liaison aux récepteurs et en son utilisation prédominante en médecine vétérinaire. Contrairement à la chlorpromazine, qui est toujours utilisée chez l'homme, le maléate d'acépromazine est presque exclusivement utilisé chez les animaux . D'autres composés similaires comprennent :

Chlorpromazine : Utilisé chez l'homme pour ses propriétés antipsychotiques.

Promazine : Un autre dérivé de la phénothiazine aux effets sédatifs similaires.

Activité Biologique

Acepromazine-d6 maleate is a deuterated form of acepromazine, a phenothiazine derivative primarily used as a sedative and antiemetic in veterinary medicine. This compound has significant biological activities due to its interaction with various neurotransmitter receptors, making it a subject of interest in both pharmacological and toxicological studies.

Acepromazine-d6 maleate functions primarily as an antagonist at several receptor sites, including:

- Dopamine Receptors : It blocks D2 dopamine receptors, which contributes to its sedative effects and potential antipsychotic properties.

- Serotonin Receptors : It also acts on 5-HT1 and 5-HT2 serotonin receptors, affecting mood and anxiety levels.

- Histamine Receptors : Its antagonistic action on H1 receptors leads to sedation and antiemetic effects.

- Adrenergic Receptors : Acepromazine-d6 inhibits alpha-adrenergic receptors, resulting in vasodilation and lowering blood pressure.

Pharmacokinetics

The pharmacokinetics of acepromazine-d6 maleate, while similar to its non-deuterated counterpart, may exhibit differences due to the presence of deuterium. The compound is metabolized primarily in the liver to form various metabolites, including hydroxyethylpromazine sulfoxide, which are then excreted via urine.

Biological Activity Overview

The biological activity of acepromazine-d6 maleate can be summarized in the following table:

| Activity | Description |

|---|---|

| Sedative Effects | Induces sedation in animals, particularly in dogs and horses, by depressing the central nervous system. |

| Antiemetic Properties | Reduces vomiting by acting on the chemoreceptor trigger zone. |

| Vasodilation | Causes vasodilation which can be beneficial in conditions like laminitis in horses. |

| Seizure Management | In certain studies, it has shown potential to reduce seizure frequency without exacerbating seizure activity. |

| Behavioral Modulation | Alters behavior in animals, potentially reducing anxiety and stress during veterinary procedures. |

Case Studies

-

Seizure Management in Dogs :

A retrospective study involved 36 dogs with a history of seizures treated with acepromazine for tranquilization. Notably, no seizures were reported within 16 hours post-administration. In cases where seizures occurred, they abated significantly after treatment . -

Equine Surgery :

Acepromazine has been utilized as a pre-anesthetic sedative in horses, leading to a reduction in perianaesthetic mortality rates due to its calming effects . Its use is particularly beneficial in managing anxious or excited horses prior to surgical procedures. -

Urethral Pressure Studies in Cats :

Research demonstrated that acepromazine significantly decreased intraurethral pressures in male cats, indicating its potential utility in managing feline urinary tract diseases .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of acepromazine-d6 maleate:

- Inhibition of Morphine-Induced Vomiting : Acepromazine has been shown to inhibit morphine-induced vomiting in dogs, suggesting its utility in managing nausea associated with opioid administration .

- Effects on Smooth Muscle : The compound has been observed to affect smooth muscle contraction without impacting striated muscle, which may have implications for its use in treating specific conditions related to smooth muscle dysfunction .

Propriétés

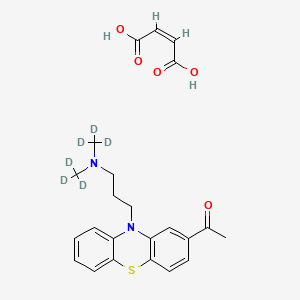

IUPAC Name |

(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRHOOHLUYHMGG-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-00-7 (Parent) | |

| Record name | Acepromazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047783 | |

| Record name | Acetopromazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-37-6 | |

| Record name | Acepromazine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acepromazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acepromazine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetopromazine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acepromazine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEPROMAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37862HP2OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.